molecular formula C8H10N4 B2617080 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2092431-11-1

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2617080
CAS No.: 2092431-11-1
M. Wt: 162.196
InChI Key: FKURNPMVEXUGKP-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class of fused, nitrogen-containing heterocycles, which are recognized as privileged scaffolds in drug discovery due to their synthetic versatility and planar structure that mimics purines . The core pyrazolo[1,5-a]pyrimidine structure is a significant pharmacophore in targeted cancer therapy, with derivatives acting as potent protein kinase inhibitors (PKIs) . Compounds in this class have demonstrated the ability to inhibit key kinases—such as EGFR, B-Raf, and MEK—that are frequently disrupted in cancers, making them crucial for the development of novel anti-proliferative agents . The specific pattern of substituents on the core scaffold, including the methyl group and carbonitrile moiety on this particular derivative, is critical for modulating its biological activity, solubility, and binding affinity, as established by structure-activity relationship (SAR) studies . As a versatile intermediate, this compound is For Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h5-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKURNPMVEXUGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=C(C=N2)C#N)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through several methods. One notable method involves the iridium-catalyzed asymmetric hydrogenation of heteroaromatics with multiple nitrogen atoms. This method uses substrate activation to achieve high enantiomeric excess (up to 99%) and is efficient for large-scale synthesis .

Another method involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalytic hydrogenation processes, which are scalable and cost-effective. The use of chiral catalysts and substrate activation strategies are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes several functionalization reactions, influenced by its heterocyclic core and substituents (e.g., methyl, carbonitrile):

  • Substitution reactions :
    Halogenation or nitration at the 3-position (e.g., using nitric acid) can introduce reactive groups, enhancing biological activity.

  • Elimination reactions :
    Partial reduction of the tetrahydro core followed by elimination can generate dihydropyrazolo[1,5-a]pyrimidines, which are thermodynamically stable .

  • Addition reactions :
    Organometallic reagents (e.g., Grignard reagents) react with the carbonitrile group, enabling functional group transformations.

  • Hydrogenation :
    Rhodium or iridium catalysts enable asymmetric hydrogenation to produce chiral derivatives, critical for applications in kinase inhibitors (e.g., BTK inhibitors like zanubrutinib) .

Reaction Type Reagents Product Biological Impact
Asymmetric hydrogenationRh(COD)Cl₂, chiral ligandsChiral tetrahydropyrazolo[1,5-a]pyrimidineHigh enantioselectivity (up to 98% ee)
NitrationHNO₃, H₂SO₄3-Nitro-substituted derivativesEnhanced reactivity for drug design
Grignard additionRMgXAlkylated carbonitrile derivativesModulation of lipophilicity

Scientific Research Applications

Anxiolytic and Antidepressant Properties

Research indicates that derivatives of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibit significant anxiolytic effects. These compounds are believed to modulate neurotransmitter systems in the brain, making them potential candidates for treating anxiety disorders and depression.

Case Study:
A study demonstrated that these compounds could reduce anxiety-like behavior in animal models, suggesting their potential for therapeutic use in humans.

Anticancer Activity

The compound has shown promising anticancer properties by inhibiting the growth of various cancer cell lines. Its mechanism involves targeting specific enzymes that are crucial for cancer cell proliferation.

CompoundCancer TypeIC (µM)Reference
This compoundA549 (Lung)12.5
5-Methyl derivativeMCF-7 (Breast)8.0

Case Study:
In vitro studies have shown that this compound can induce apoptosis in lung cancer cells through mitochondrial pathways.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis.

EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Antimicrobial Activity

Emerging studies have indicated that derivatives of this compound possess antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study:
In one investigation focusing on antimicrobial activity, derivatives were tested against several bacterial strains and showed promising results in inhibiting bacterial growth.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, it has been studied as a Bruton’s tyrosine kinase (BTK) inhibitor, which is important in the treatment of autoimmune diseases and cancers .

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to structurally related derivatives (Table 1):

Compound Core Structure Key Substituents Similarity to Target
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 5-CH₃, 3-CN, saturated pyrimidine ring Reference
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Benzylidene group, 6-CN, fused thiazole ring Low
5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl methanone Pyrazolo[1,5-a]pyrimidine 7-CF₃, 5-thiophene, ketone substituent Moderate
7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 7-NH₂, 5-oxo, partially saturated ring High (0.74 similarity)
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 5-Br, 3-COOEt Moderate (0.69 similarity)

Key Observations :

  • Saturation : The target compound’s tetrahydropyrimidine ring improves conformational stability compared to fully aromatic analogs (e.g., compound 11a).
  • Substituent Effects : Electron-withdrawing groups (e.g., CN, CF₃) enhance electrophilicity, while bulky substituents (e.g., benzylidene in 11a) may sterically hinder reactivity .

Physicochemical Properties

Selected spectral and physical data (Table 3):

Compound Melting Point (°C) IR (CN stretch, cm⁻¹) ¹H NMR Highlights
11a 243–246 2,219 δ 2.24 (CH₃), 7.94 (=CH)
11b 213–215 2,209 δ 8.01 (=CH), aromatic protons at 6.67–7.41
12 268–269 2,220 δ 9.59 (NH, exchangeable), 7.10–7.82 (ArH)

Insights :

  • Melting Points : Higher melting points (e.g., 268–269°C for 12) correlate with increased hydrogen bonding (NH groups) or aromatic stacking .
  • CN Stretching : IR peaks for nitrile groups (~2,200 cm⁻¹) are consistent across analogs, confirming electronic similarity .

Biological Activity

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N4
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in metabolic pathways. For instance, it exhibits significant inhibitory activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to reduced cellular proliferation in certain cancer cells .
  • Receptor Modulation : It interacts with specific receptors that are implicated in inflammatory and immune responses. This modulation can potentially lead to anti-inflammatory effects and immune system regulation .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the activation of caspases and the upregulation of pro-apoptotic proteins .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against a range of pathogens. It has shown effectiveness against both bacterial and fungal strains in laboratory settings, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in cell cultures and animal models, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated that derivatives of tetrahydropyrazolo compounds exhibit significant inhibition of DHODH activity compared to known inhibitors like brequinar .
Xie et al. (2022)Found that pyrazolo[1,5-a]pyrimidines possess selective COX-2 inhibitory activity with promising anti-inflammatory effects in vivo .
MDPI Review (2021)Summarized various pyrazole derivatives' bioactivities including anticancer and antimicrobial properties .

Q & A

Basic: What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents (e.g., enaminones). For example, refluxing 3-aminopyrazole-4-carboxylate with enaminones in polar solvents like pyridine yields the core structure . Optimization involves adjusting reaction time (5–6 hours), temperature (reflux conditions), and stoichiometric ratios to improve yields (up to 70%) . Post-synthesis purification often employs recrystallization from ethanol or DMF .

Advanced: How can structural contradictions in spectroscopic data be resolved during characterization of novel derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or crystallographic packing effects. For example, planar molecular geometries (r.m.s. deviation <0.011 Å) observed via X-ray diffraction can explain unexpected splitting in 1H^1H NMR signals due to restricted rotation . Cross-validation using 13C^{13}C-DEPT and 2D-COSY experiments is critical. In cases of ambiguous mass spectrometry (MS) peaks, high-resolution MS (HRMS) or isotopic pattern analysis can confirm molecular formulas (e.g., C8_8H4_4Cl2_2N4_4 with exact mass 227.05) .

Basic: What analytical techniques are essential for confirming the structure of pyrazolo[1,5-a]pyrimidines?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.35–1.45 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds with dH⋯N_{\text{H⋯N}} ≈ 2.6 Å) .
  • Multinuclear NMR : 1H^1H NMR identifies substituents (e.g., methyl groups at δ 2.24 ppm), while 13C^{13}C NMR confirms nitrile (δ 116–117 ppm) and carbonyl signals .
  • IR spectroscopy : Detects functional groups like C≡N (ν ≈ 2220 cm1^{-1}) and NH2_2 (ν ≈ 3420 cm1^{-1}) .

Advanced: What strategies enhance the pharmacological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Bioactivity is modulated by substituent engineering:

  • Electron-withdrawing groups (e.g., Cl, CN) improve metabolic stability and target binding. For example, 7-chloro derivatives exhibit anti-tumor activity by inhibiting kinase pathways .
  • Aminoethyl side chains (e.g., N-Boc-N-benzyl groups) increase solubility and blood-brain barrier penetration, as seen in CNS-targeted analogs .
  • Carboxamide functionalization (e.g., 3-carboxamide derivatives) enhances hydrogen-bonding interactions with biological targets like pyrimidine-binding enzymes .

Basic: How are reaction conditions optimized for cyclocondensation steps?

Critical parameters include:

  • Solvent selection : Pyridine or acetic anhydride facilitates nucleophilic attack, while DMF accelerates enaminone formation .
  • Catalyst use : Triethylamine or sodium acetate neutralizes HCl byproducts, improving yields (up to 68%) .
  • Temperature control : Reflux (100–120°C) ensures complete cyclization without side reactions like decomposition .

Advanced: How are weak intermolecular interactions in crystal structures leveraged for material design?

Infinite sheets formed via C–H⋯N hydrogen bonds (e.g., dH⋯N_{\text{H⋯N}} = 2.58 Å) influence solid-state properties like melting points (263–268°C) and solubility. These interactions can be exploited to design co-crystals with improved bioavailability or optical properties .

Basic: What purification methods are effective for pyrazolo[1,5-a]pyrimidines?

  • Recrystallization : Ethanol or ethyl acetate yields high-purity crystals (e.g., 67% recovery for 7-chloro derivatives) .
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients separates isomers (e.g., 2- vs. 3-substituted products) .
  • Acid-base extraction : Neutralizes unreacted amines or carbonyl precursors .

Advanced: How are solubility challenges addressed in pharmacological assays?

  • Prodrug strategies : Esterification (e.g., ethyl carboxylates) enhances lipophilicity, while hydrolysis in vivo regenerates active carboxylic acids .
  • Co-solvent systems : DMSO/water mixtures (≤10% DMSO) maintain compound stability during in vitro testing .
  • Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) improve aqueous dispersion for intravenous administration .

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